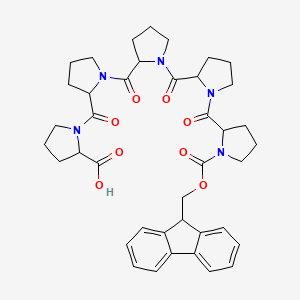![molecular formula C10H12Br2O4 B12112990 2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)
2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol is a brominated phenoxyethanol derivative. This compound is characterized by the presence of two bromine atoms and a hydroxyethoxy group attached to a phenoxyethanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol typically involves the bromination of a phenoxyethanol derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired positions on the phenoxyethanol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenoxyethanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated phenoxyethanol derivatives.
Substitution: Formation of substituted phenoxyethanol derivatives with various functional groups.
Scientific Research Applications
2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mechanism of Action
The mechanism of action of 2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyethoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)ethan-1-ol: A similar compound with a methoxy group instead of bromine atoms.
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol): Another brominated phenoxyethanol derivative with a different substitution pattern
Uniqueness
2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a hydroxyethoxy group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12Br2O4 |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2-[4,5-dibromo-2-(2-hydroxyethoxy)phenoxy]ethanol |
InChI |
InChI=1S/C10H12Br2O4/c11-7-5-9(15-3-1-13)10(6-8(7)12)16-4-2-14/h5-6,13-14H,1-4H2 |
InChI Key |
GDIZPJLCBJDACC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)OCCO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chlorophenyl)sulfonyl]phenylamino}thiolane-1,1-dione](/img/structure/B12112910.png)
![3-Bromo-7-butylimidazo[1,2-a]pyrazin-8(7h)-one](/img/structure/B12112916.png)


![2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid](/img/structure/B12112935.png)
![5-bromo-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}furan-2-carboxamide](/img/structure/B12112948.png)





![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113022.png)
![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)

